molecular formula C7H6ClF3N2 B13133404 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B13133404
M. Wt: 210.58 g/mol
InChI Key: AWLKASJLKLQGLY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with chloromethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine can be achieved through several methods. . The reaction conditions typically involve temperatures ranging from 0°C to 100°C and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its potency and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine
  • 2-(Chloromethyl)-4-(trifluoromethyl)pyrimidine
  • 2-(Chloromethyl)-4-methyl-5-(trifluoromethyl)pyrimidine

Uniqueness

2-(Chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The combination of chloromethyl, methyl, and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-4-2-5(7(9,10)11)13-6(3-8)12-4/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLKASJLKLQGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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